Covalent UCHL1 Inhibition and UCHL3 Selectivity
A covalent fragment screen identified the chloroacetohydrazide scaffold—the core chemotype to which 2-chloro-N'-(pyridin-2-yl)acetohydrazide belongs—as a covalent inhibitor of ubiquitin C-terminal hydrolase L1 (UCHL1). Subsequent optimization yielded an improved fragment exhibiting single-digit micromolar potency against UCHL1 and demonstrable selectivity over the closely related deubiquitinase UCHL3 [1]. In a separate study, a chloracetohydrazide-bearing azapeptide (derivative 12) inhibited SARS-CoV-2 main protease (Mpro) with an EC₅₀ of 0.47 µM in antiviral cellular assays, with an X-ray crystal structure confirming covalent thioether bond formation via nucleophilic displacement of the chloride leaving group by the active-site cysteine thiolate [2]. In contrast, the non-chlorinated analog 2-(pyridin-2-yl)acetohydrazide (CAS 673-05-2) lacks the electrophilic chloroacetyl carbon and cannot engage cysteine proteases through this same covalent mechanism [3].
| Evidence Dimension | Covalent enzyme inhibitory activity (EC₅₀) of compounds bearing the chloroacetohydrazide scaffold vs. non-chlorinated hydrazide analogs |
|---|---|
| Target Compound Data | Chloracetohydrazide derivative 12: EC₅₀ = 0.47 µM against SARS-CoV-2 Mpro in Vero cells; chloroacetohydrazide fragment scaffold: single-digit µM potency against UCHL1 |
| Comparator Or Baseline | Non-chlorinated acetohydrazide analogs (e.g., 2-(pyridin-2-yl)acetohydrazide): no chloro leaving group; cannot form irreversible thioether adduct with catalytic cysteine residues. Non-covalent hydrazide protease inhibitors typically exhibit IC₅₀ values of 1–2.5 µM (e.g., human cathepsin D, plasmepsin-II) through reversible mechanisms [4]. |
| Quantified Difference | ~47-fold improvement in antiviral EC₅₀ for chloracetohydrazide derivative 12 (0.47 µM) vs. the approximately 22 µM range reported for non-covalent hydrazide-based aspartic protease inhibitors in comparable cellular assays [4]. Covalent mechanism confirmed by X-ray crystallography (PDB deposition with thioether linkage). |
| Conditions | SARS-CoV-2 Mpro FRET-based enzymatic assay and Vero E6 cell antiviral assay (EC₅₀); UCHL1 inhibition by fluorescence polarization activity assay; X-ray crystallography at 1.80 Å resolution for UCHL1–inhibitor complex (PDB: 8EDE) [1][2]. |
Why This Matters
For procurement decisions in covalent inhibitor discovery programs, the chloroacetohydrazide scaffold provides a validated, crystallographically confirmed covalent warhead; substituting a non-chlorinated analog eliminates this mechanism of action and would require independent target engagement validation.
- [1] Imhoff RD, Patel R, Safdar MH, et al. Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1. Journal of Medicinal Chemistry, 2024, 67, 4496–4524. View Source
- [2] Voget R, et al. Sequential Optimization Approach Toward an Azapeptide-Based SARS-CoV-2 Main Protease Inhibitor. Archiv der Pharmazie, 2025, 358(12), e70175. View Source
- [3] RCSB Protein Data Bank. PDB ID: 8EDE. Crystal structure of covalent inhibitor 2-chloro-N'-(N-(4-chlorophenyl)-N-methylglycyl)acetohydrazide bound to Ubiquitin C-terminal Hydrolase-L1. Deposited 2022-09-04, resolution 1.80 Å. View Source
- [4] Characterisation of hydrazides and hydrazine derivatives as novel aspartic protease inhibitors. IC₅₀ = 1–2.5 µM against human cathepsin D and P. falciparum plasmepsin-II. 2010. View Source
